![molecular formula C18H25BrN2O4S B2793174 3-(3-bromo-4-methoxyphenyl)-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)propanamide CAS No. 2034486-64-9](/img/structure/B2793174.png)
3-(3-bromo-4-methoxyphenyl)-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)propanamide
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Description
3-(3-bromo-4-methoxyphenyl)-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)propanamide is a useful research compound. Its molecular formula is C18H25BrN2O4S and its molecular weight is 445.37. The purity is usually 95%.
BenchChem offers high-quality 3-(3-bromo-4-methoxyphenyl)-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-bromo-4-methoxyphenyl)-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Tyrosinase Inhibition
Background: Tyrosinase (EC 1.14.18.1) is a copper-containing polyphenol oxidative enzyme crucial for melanin biosynthesis. It plays a pivotal role in determining skin and hair color. Inhibiting tyrosinase activity can be beneficial for treating hyperpigmentation disorders.
Compound Activity:3-(3-bromo-4-methoxyphenyl)-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)propanamide: (referred to as compound 1c) has been identified as a potent tyrosinase inhibitor. It competitively inhibits mushroom tyrosinase, with IC50 values of 0.013 μM for tyrosine hydroxylase and 0.93 μM for dopa oxidase . The compound interacts with tyrosinase residues in the active site, directly inhibiting melanin production.
Potential Applications:Anti-Melanogenesis Properties
Mechanism: Compound 1c effectively reduces melanin content in B16F10 melanoma cells. It inhibits cellular tyrosinase, leading to decreased melanin production. The compound’s anti-melanogenic effect is dose-dependent and observed in both α-MSH and IBMX-induced cells.
Therapeutic Implications:properties
IUPAC Name |
3-(3-bromo-4-methoxyphenyl)-N-(8-methylsulfonyl-8-azabicyclo[3.2.1]octan-3-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25BrN2O4S/c1-25-17-7-3-12(9-16(17)19)4-8-18(22)20-13-10-14-5-6-15(11-13)21(14)26(2,23)24/h3,7,9,13-15H,4-6,8,10-11H2,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQCUSXVLKSVGAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCC(=O)NC2CC3CCC(C2)N3S(=O)(=O)C)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25BrN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-bromo-4-methoxyphenyl)-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)propanamide |
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